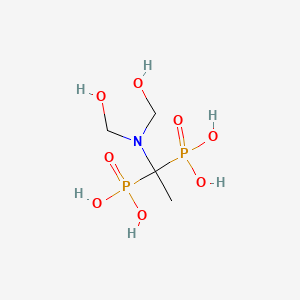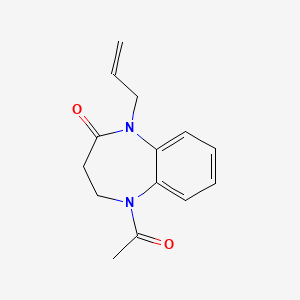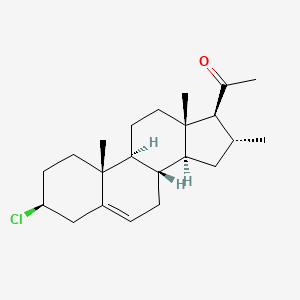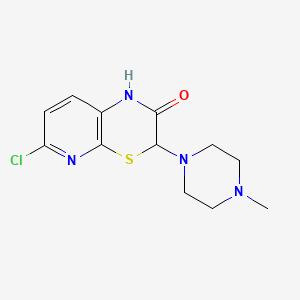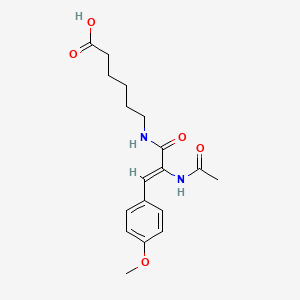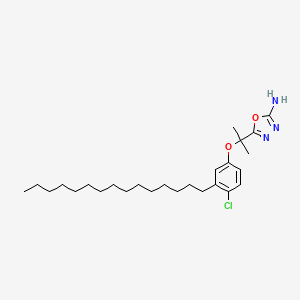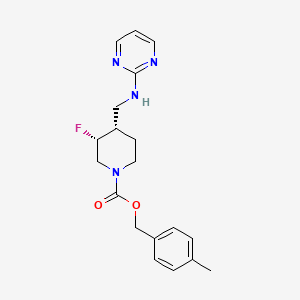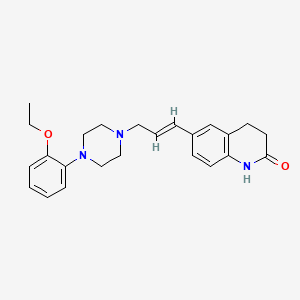
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring, with a ketone group at the 2-position. The compound also features a piperazine ring substituted with an ethoxyphenyl group and a propenyl chain. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Quinolinone Core: : The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable ketone or aldehyde under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst can yield the quinolinone core.
-
Introduction of the Piperazine Ring: : The piperazine ring can be introduced through a nucleophilic substitution reaction. For instance, the reaction of the quinolinone core with 1-(2-ethoxyphenyl)piperazine in the presence of a base such as potassium carbonate can lead to the formation of the desired intermediate.
-
Addition of the Propenyl Chain: : The propenyl chain can be introduced through a Heck coupling reaction. This involves the reaction of the intermediate with a suitable alkene, such as allyl bromide, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinolinone core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives of the quinolinone core.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.
Pathways Involved: The compound may modulate specific signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6-(3-(4-(2-methoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone and 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propyl)-3,4-dihydro-2(1H)-quinolinone share structural similarities with the target compound.
Uniqueness: The presence of the ethoxyphenyl group and the propenyl chain in the target compound may confer unique biological activities and chemical properties, distinguishing it from other similar compounds.
Properties
CAS No. |
80834-56-6 |
|---|---|
Molecular Formula |
C24H29N3O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6-[(E)-3-[4-(2-ethoxyphenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-2-29-23-8-4-3-7-22(23)27-16-14-26(15-17-27)13-5-6-19-9-11-21-20(18-19)10-12-24(28)25-21/h3-9,11,18H,2,10,12-17H2,1H3,(H,25,28)/b6-5+ |
InChI Key |
IBAGCSRHNFKBQI-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC4=C(C=C3)NC(=O)CC4 |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


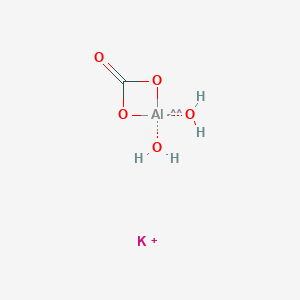
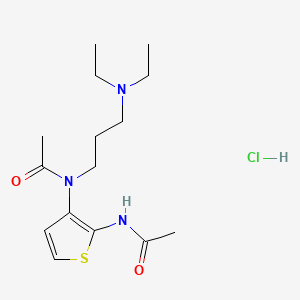

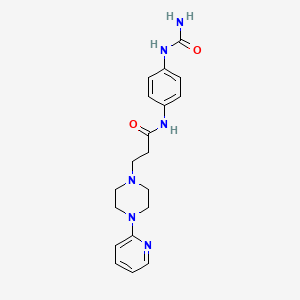

![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
